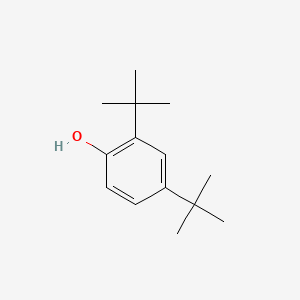

2,4-Di-tert-butylphenol

説明

特性

IUPAC Name |

2,4-ditert-butylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-13(2,3)10-7-8-12(15)11(9-10)14(4,5)6/h7-9,15H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICKWICRCANNIBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2026602 | |

| Record name | 2,4-Di-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid; Other Solid, Solid; [EPA ChAMP: Hazard Characterization] Yellow or white crystalline solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | Phenol, 2,4-bis(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Di-tert-butylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19476 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-Di-tert-butylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013816 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

263.5 °C, 263.00 to 264.00 °C. @ 760.00 mm Hg | |

| Record name | 2,4-Di-tert-butylphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8453 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-Di-tert-butylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013816 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 35 mg/L at 25 °C, Slightly soluble in carbon tetrachloride; insoluble in alkali, 0.035 mg/mL at 25 °C | |

| Record name | 2,4-Di-tert-butylphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8453 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-Di-tert-butylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013816 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.0075 [mmHg], 4.77X10-3 mm Hg at 24 °C (extrapolated) | |

| Record name | 2,4-Di-tert-butylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19476 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-Di-tert-butylphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8453 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to yellow powder or solid | |

CAS No. |

96-76-4 | |

| Record name | 2,4-Di-tert-butylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Di-tert-butylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Di-tert-butylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174502 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,4-bis(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Di-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-di-tert-butylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.303 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DI-TERT-BUTYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FOB94G6HZT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-Di-tert-butylphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8453 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-Di-tert-butylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013816 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

56.5 °C | |

| Record name | 2,4-Di-tert-butylphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8453 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-Di-tert-butylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013816 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Di-tert-butylphenol (CAS 96-76-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Di-tert-butylphenol (2,4-DTBP), a phenolic compound with significant industrial and emerging biomedical relevance. This document consolidates its physicochemical properties, synthesis and analytical methodologies, and key biological activities. Particular emphasis is placed on its role as an antioxidant and its interaction with the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and Retinoid X Receptor-alpha (RXRα) signaling pathway, a critical regulator of metabolism and cellular differentiation. Detailed experimental protocols and visual workflows are provided to support researchers in their laboratory investigations of this compound.

Physicochemical Properties

This compound is a white to light yellow crystalline solid with a characteristic phenolic odor.[1] It is a lipophilic molecule with low solubility in water but is soluble in many organic solvents.[2][3] The key physicochemical properties of 2,4-DTBP are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | References |

| Molecular Formula | C₁₄H₂₂O | [4] |

| Molecular Weight | 206.32 g/mol | [4] |

| Appearance | White to yellow crystalline solid | |

| Odor | Phenolic, medical | |

| Melting Point | 53-57 °C | |

| Boiling Point | 263-265 °C | |

| Density | 0.887 g/cm³ | |

| Flash Point | 115 °C (closed cup) |

Table 2: Solubility and Partitioning

| Property | Value | References |

| Water Solubility | 33-35 mg/L at 25 °C | |

| Solubility in other solvents | Soluble in alcohol and DMSO | |

| LogP (Octanol-Water Partition Coefficient) | 4.8 - 5.19 |

Table 3: Chemical and Spectroscopic Data

| Property | Value | References |

| pKa | 11.6 - 11.72 | |

| Vapor Pressure | 1 mmHg at 84.5 °C | |

| Refractive Index | 1.5080 at 20 °C | |

| ¹H NMR, ¹³C NMR, IR, MS | Spectra available |

Experimental Protocols

This section details the methodologies for the synthesis, purification, and analysis of this compound, as well as a common assay for evaluating its antioxidant activity.

Synthesis: Friedel-Crafts Alkylation of Phenol

This compound is typically synthesized via the Friedel-Crafts alkylation of phenol with isobutylene or a precursor like tert-butanol, using an acid catalyst. Solid acid catalysts, such as zeolites, are often preferred for their ease of separation and reusability.

Materials:

-

Phenol

-

tert-Butanol (or isobutylene)

-

H-Y Zeolite catalyst

-

Hexane (solvent)

-

Supercritical Carbon Dioxide (optional, enhances yield)

-

Nitrogen or Argon gas

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and condenser, add phenol and the H-Y zeolite catalyst (e.g., 0.1 g of catalyst per 1.0 g of phenol).

-

Add the solvent (e.g., hexane) if conducting a liquid-phase reaction. For a supercritical fluid reaction, the reaction is carried out in a high-pressure reactor.

-

Add tert-butanol to the mixture. A typical molar ratio of phenol to tert-butanol is 1:2.

-

If using a gaseous alkylating agent like isobutylene, it can be bubbled through the reaction mixture.

-

The reaction mixture is heated to a specific temperature, typically between 80-130 °C, and stirred for a set duration, which can range from several hours to overnight.

-

For reactions in supercritical CO₂, the reactor is pressurized to an optimal pressure, for example, 10 MPa.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solid catalyst is removed by filtration.

-

The filtrate, containing the product, is then subjected to purification.

Purification: Recrystallization or Melt Crystallization

The crude this compound can be purified by recrystallization from a suitable solvent or by melt crystallization.

Recrystallization Protocol:

-

Dissolve the crude product in a minimal amount of a hot solvent in which the compound is soluble at high temperatures but less soluble at room temperature (e.g., hexane or ethanol-water mixtures).

-

Allow the solution to cool slowly to room temperature, which will induce the formation of crystals.

-

For enhanced crystal formation, the solution can be further cooled in an ice bath.

-

The purified crystals are then collected by filtration and washed with a small amount of the cold solvent.

-

The crystals are dried under vacuum to remove any residual solvent.

Melt Crystallization Protocol: This technique is particularly useful for larger scale purification and involves controlled cooling of the molten crude product.

-

The crude this compound is heated above its melting point to form a homogenous liquid.

-

The melt is then slowly cooled to a temperature just below the melting point of the pure compound.

-

The this compound will selectively crystallize, leaving impurities in the molten phase.

-

The purified solid can then be separated from the remaining liquid. This process can be repeated for higher purity.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a common method for the identification and quantification of 2,4-DTBP in various matrices.

Example GC-MS Parameters:

-

Column: 5MS UI (30 m x 0.25 mm x 0.25 µm) or equivalent.

-

Injector Temperature: 250-280 °C.

-

Carrier Gas: Helium at a flow rate of 1 mL/min.

-

Oven Temperature Program: Start at 50 °C, then ramp at 10 °C/min to 300 °C and hold for 3 minutes.

-

MS Source Temperature: 250 °C.

-

MS Quadrupole Temperature: 150 °C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for the analysis of 2,4-DTBP.

Example HPLC Parameters:

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water, often with a small amount of acid like phosphoric acid or formic acid for better peak shape.

-

Flow Rate: Typically around 0.4-1.0 mL/min.

-

Detection: UV detector set at a wavelength of 277 nm.

-

Column Temperature: 25 °C.

Antioxidant Activity Assay: DPPH and ABTS Radical Scavenging

The antioxidant capacity of 2,4-DTBP can be evaluated using common in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

DPPH Assay Protocol:

-

Prepare a stock solution of 2,4-DTBP in a suitable solvent (e.g., methanol).

-

Prepare a series of dilutions of the 2,4-DTBP stock solution.

-

Prepare a solution of DPPH in methanol (e.g., 0.1 mM).

-

In a 96-well plate or test tubes, add a specific volume of each 2,4-DTBP dilution.

-

Add a fixed volume of the DPPH solution to each well/tube and mix well.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solution at a wavelength of approximately 517 nm using a spectrophotometer.

-

A control containing only the solvent and DPPH solution is also measured.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a plot of concentration versus percentage inhibition.

ABTS Assay Protocol:

-

Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with a suitable buffer (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of the 2,4-DTBP stock solution.

-

In a 96-well plate or test tubes, add a specific volume of each 2,4-DTBP dilution.

-

Add a fixed volume of the diluted ABTS•+ solution to each well/tube and mix.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 6 or 30 minutes).

-

Measure the absorbance at 734 nm.

-

A control containing only the solvent and ABTS•+ solution is also measured.

-

Calculate the percentage of radical scavenging activity and the IC₅₀ value as described for the DPPH assay.

Biological Activity and Signaling Pathways

This compound exhibits a broad range of biological activities, making it a compound of interest for further research and potential therapeutic applications.

Antioxidant and Anti-inflammatory Effects

2,4-DTBP is a potent antioxidant. Its phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby terminating radical chain reactions and protecting cells from oxidative damage. This antioxidant activity is the basis for many of its other observed biological effects.

The anti-inflammatory properties of 2,4-DTBP are also well-documented. It can inhibit the production of pro-inflammatory mediators, although the exact mechanisms are still under investigation.

Antimicrobial and Cytotoxic Activities

2,4-DTBP has demonstrated significant antimicrobial activity against various bacteria and fungi. It also exhibits cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent.

Interaction with PPARγ/RXRα Signaling Pathway

A key mechanism of action for 2,4-DTBP in a biological context is its ability to act as an agonist for the Retinoid X Receptor-alpha (RXRα). RXRα forms a heterodimer with the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in adipogenesis (fat cell differentiation) and glucose metabolism.

By activating RXRα, 2,4-DTBP can influence the transcriptional activity of the PPARγ/RXRα heterodimer, leading to the expression of genes involved in adipocyte differentiation. This has led to its classification as a potential "obesogen," a chemical that can promote obesity.

Visualizations

Diagram 1: Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Diagram 2: Analytical Workflow

Caption: General workflow for the analysis of this compound.

Diagram 3: PPARγ/RXRα Signaling Pathway Activation

Caption: Activation of the PPARγ/RXRα signaling pathway by this compound.

Conclusion

This compound is a versatile compound with established industrial applications and a growing body of research highlighting its diverse biological activities. Its role as an antioxidant and its interaction with the PPARγ/RXRα signaling pathway are of particular interest to the scientific community. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biology, and drug development, facilitating further investigation into the properties and potential applications of this intriguing molecule.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Di-tert-butylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Di-tert-butylphenol (2,4-DTBP) is a versatile organic compound with significant industrial applications, primarily as an antioxidant and a stabilizer in plastics, fuels, and elastomers. Its biological activities, including antioxidant, anti-inflammatory, and endocrine-disrupting properties, have garnered increasing interest within the scientific and drug development communities. This technical guide provides a comprehensive overview of the core physicochemical properties of 2,4-DTBP, detailed experimental protocols for their determination, and an exploration of its interaction with the retinoid X receptor (RXR) signaling pathway.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the tables below, providing a consolidated reference for researchers. These properties are crucial for understanding its behavior in various chemical and biological systems, informing its application in synthesis, formulation, and toxicological studies.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₂O | [1][2] |

| Molecular Weight | 206.32 g/mol | [1][3] |

| Appearance | White to light yellow crystalline solid | [4] |

| Odor | Phenolic | |

| Melting Point | 53-57 °C | |

| Boiling Point | 263-265 °C | |

| Density | 0.907 g/cm³ | |

| Vapor Pressure | 1 mmHg at 84.5 °C |

Table 2: Solubility and Partitioning Properties

| Property | Value | Reference |

| Water Solubility | 33 mg/L at 25 °C | |

| Solubility in Organic Solvents | Soluble in methanol and DMSO | |

| pKa | 11.6 | |

| LogP (Octanol-Water Partition Coefficient) | 4.9 |

Experimental Protocols

Accurate determination of physicochemical properties is paramount for the reliable application of 2,4-DTBP in research and development. This section outlines detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity.

Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

This compound sample

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the this compound sample is dry and finely powdered using a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rate of 10-20 °C per minute for a rapid preliminary determination.

-

Observe the sample and note the approximate melting temperature.

-

Allow the apparatus to cool.

-

Prepare a new capillary with the sample and place it in the apparatus.

-

Heat the block rapidly to about 15-20 °C below the approximate melting point.

-

Reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid particle disappears (the end of melting). The range between these two temperatures is the melting point range.

Boiling Point Determination (Thiele Tube Method)

The boiling point provides information about the volatility of a substance.

Materials:

-

Thiele tube

-

High-boiling point mineral oil

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Bunsen burner or heating mantle

-

This compound sample

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the side arm.

-

Place a small amount (0.5-1 mL) of this compound into the fusion tube.

-

Invert the capillary tube (sealed end up) and place it inside the fusion tube containing the sample.

-

Attach the fusion tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and fusion tube assembly in the Thiele tube, making sure the oil level is above the sample.

-

Gently heat the side arm of the Thiele tube with a small flame or heating mantle.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

Density Determination (Pycnometer Method)

Density is a fundamental physical property reflecting the mass per unit volume.

Materials:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary fine bore)

-

Analytical balance

-

This compound sample (in a molten state)

-

Distilled water

-

Thermostat

Procedure:

-

Clean and dry the pycnometer thoroughly and weigh it empty (m₁).

-

Fill the pycnometer with distilled water and place it in a thermostat at a constant temperature (e.g., 25 °C) until the water level in the capillary remains constant.

-

Dry the outside of the pycnometer and weigh it filled with water (m₂).

-

Empty and dry the pycnometer completely.

-

Carefully melt the this compound sample and fill the pycnometer with the molten liquid, avoiding air bubbles.

-

Place the filled pycnometer in the thermostat at the same constant temperature until the liquid level in the capillary is constant.

-

Dry the outside of the pycnometer and weigh it filled with the molten sample (m₃).

-

Calculate the density of this compound using the following formula: Density (ρ) = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the experimental temperature.

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in water.

Materials:

-

This compound sample

-

Distilled water

-

Conical flasks with stoppers

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a known volume of distilled water in a conical flask.

-

Seal the flask and place it in a shaking incubator set at a constant temperature (e.g., 25 °C).

-

Shake the flask for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the suspension to settle.

-

Centrifuge the suspension to sediment the undissolved solid.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

Quantify the concentration of this compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a pre-prepared calibration curve.

-

The determined concentration represents the aqueous solubility of this compound at the specified temperature.

pKa Determination (Spectrophotometric Method)

The pKa value is a measure of the acidity of a compound.

Materials:

-

This compound sample

-

UV-Vis spectrophotometer

-

pH meter

-

A series of buffer solutions with a range of known pH values (e.g., pH 9 to 13)

-

Volumetric flasks and pipettes

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for pH adjustment

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and then dilute it in the various buffer solutions to a constant final concentration.

-

Prepare two reference solutions: one at a very low pH (e.g., pH 2 with HCl) where the compound is fully protonated (HA form), and one at a very high pH (e.g., pH 13 with NaOH) where it is fully deprotonated (A⁻ form).

-

Record the UV-Vis absorbance spectra of the acidic, basic, and all buffered solutions over a suitable wavelength range.

-

Identify the wavelength of maximum absorbance difference between the protonated and deprotonated forms.

-

Measure the absorbance of all the buffered solutions at this selected wavelength.

-

Measure the exact pH of each buffered solution using a calibrated pH meter.

-

Calculate the pKa using the Henderson-Hasselbalch equation: pKa = pH + log[(A_max - A) / (A - A_min)] where A_max is the absorbance of the fully deprotonated species, A_min is the absorbance of the fully protonated species, and A is the absorbance of the sample at a given pH.

-

Plot pH versus log[(A_max - A) / (A - A_min)]. The pKa is the pH at which the log term is zero.

Biological Activity and Signaling Pathway

This compound has been identified as an activator of the Retinoid X Receptor (RXR), a key nuclear receptor that plays a crucial role in regulating various physiological processes. RXRs form heterodimers with other nuclear receptors, such as Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), to control gene expression.

The activation of the RXRα by 2,4-DTBP has been shown to induce adipogenesis in human mesenchymal stem cells. This interaction highlights the potential of 2,4-DTBP to act as an endocrine disruptor. The signaling pathway is initiated by the binding of 2,4-DTBP to the ligand-binding domain of RXR. This binding event induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the subsequent transcription of target genes.

Experimental Workflow and Signaling Pathway Diagrams

Caption: Workflow for determining the physicochemical properties of this compound.

Caption: Signaling pathway of this compound via RXR-PPARγ heterodimer activation.

Conclusion

This technical guide provides a detailed compilation of the essential physicochemical properties of this compound, along with robust experimental protocols for their determination. The data presented in a structured format, coupled with the elucidated signaling pathway, offers a valuable resource for researchers and professionals in the fields of chemistry, toxicology, and drug development. A thorough understanding of these fundamental characteristics is critical for the safe handling, effective application, and further investigation of the biological and toxicological profiles of this widely used compound.

References

Unveiling the Ubiquitous Presence of 2,4-Di-tert-butylphenol: A Technical Guide to its Natural Sources

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources of 2,4-Di-tert-butylphenol (2,4-DTBP), a lipophilic phenolic compound that has garnered significant interest within the scientific community. Addressed to researchers, scientists, and drug development professionals, this document delves into the widespread occurrence of 2,4-DTBP across various biological kingdoms, presents quantitative data on its prevalence, and offers detailed experimental protocols for its isolation and characterization. Furthermore, it visualizes key signaling pathways influenced by this multifaceted molecule.

Executive Summary

This compound is a secondary metabolite that has been identified in a vast array of organisms, ranging from microscopic bacteria to complex flora and fauna.[1][2][3][4][5] Its presence has been confirmed in at least 169 species, including 16 species of bacteria, 11 of fungi, one diatom, one liverwort, two of pteridophyta, four of gymnosperms, 107 of dicots, 22 of monocots, and five species of animals. This widespread distribution underscores its ecological significance and highlights its potential as a source for novel bioactive compounds. This guide will explore these natural reservoirs, providing a foundation for further research and development.

Natural Sources of this compound

2,4-DTBP's natural occurrence is remarkably diverse, spanning terrestrial and aquatic environments. It is frequently found as a major component of volatile or essential oils in many plant species.

Microorganisms: A variety of bacteria and fungi are known to produce 2,4-DTBP. Notable bacterial producers include species of Streptomyces, Bacillus, and nitrogen-fixing cyanobacteria. Among fungi, it has been isolated from edible mushrooms like Agaricus bisporus and Lentinus edodes, as well as various mold species.

Plants: The plant kingdom is a rich source of 2,4-DTBP. It has been identified in:

-

Diatoms: Phaeodactylum tricornutum

-

Liverworts: Marchantia polymorpha

-

Ferns: Osmunda regalis and Adiantum venustum

-

Gymnosperms: Various species of Pinus (pine)

-

Dicots and Monocots: A wide range of flowering plants, where it is often a component of essential oils.

Animals: The presence of 2,4-DTBP has also been reported in the animal kingdom, particularly in marine organisms. It has been identified in the marine sponge Zygomycale sp., the centipede Scolopendra subspinipes, the spider mite Tetranychus cinnabarinus, and the sea squirt Styela clava. It has also been isolated from the egg-case of the praying mantis.

Quantitative Analysis of this compound in Natural Sources

The concentration of 2,4-DTBP can vary significantly depending on the source organism and the extraction method used. The following tables summarize available quantitative data.

Table 1: Concentration of this compound in Various Natural Sources

| Natural Source | Sample Type | Concentration/Yield | Reference |

| Dalbergia odorifera | Heartwood (transition tissue) | 9.64% of ethyl acetate extract | |

| Dalbergia odorifera | Heartwood (slow-growth) | 0.83% of dry weight | |

| Vegetables | Food samples | 1.4 - 10.6 ng/g | |

| Meat | Food samples | 2.7 - 26.4 ng/g | |

| Liver | Food samples | trace - 34.2 ng/g | |

| Fish (muscle) | Food samples | trace - 21.6 ng/g | |

| White seabream (Diplodus sargus sargus) | Liver | 2.0 ng/g | |

| Human | Urine | 7.3 - 130 ng/mL |

Table 2: In Vitro Antioxidant Activity of this compound

| Assay | IC50 Value / Activity | Reference |

| DPPH Radical Scavenging | 60 µg/mL | |

| ABTS Radical Scavenging | 17 µg/mL | |

| Metal Chelating Activity | 20 µg/mL |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, identification, and activity assessment of 2,4-DTBP.

Protocol 1: Extraction and Isolation of 2,4-DTBP from Microbial Culture

This protocol is a generalized procedure based on methods described for isolating compounds from bacterial cultures.

-

Cultivation: Inoculate a suitable liquid medium (e.g., Luria-Bertani broth for bacteria) with the microorganism of interest. Incubate under optimal growth conditions (temperature, shaking) for a period sufficient for secondary metabolite production (typically 48-96 hours).

-

Extraction:

-

Centrifuge the culture broth to separate the supernatant and the cell biomass.

-

Extract the cell-free supernatant with an equal volume of a non-polar solvent such as ethyl acetate or n-hexane. Repeat the extraction three times.

-

Combine the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Isolation by Flash Chromatography:

-

Prepare a silica gel column (mesh size 60-120).

-

Dissolve the crude extract in a minimal amount of the initial mobile phase.

-

Load the dissolved extract onto the column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

-

Collect fractions automatically and monitor the separation using Thin Layer Chromatography (TLC).

-

Pool fractions with similar TLC profiles and evaporate the solvent to yield purified fractions.

-

-

Final Purification:

-

Subject the fraction containing 2,4-DTBP to further purification using High-Performance Liquid Chromatography (HPLC) if necessary.

-

Protocol 2: Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from a method for the analysis of alkylphenols in wine.

-

Sample Preparation:

-

For liquid samples (e.g., extracts), an internal standard can be added for quantification.

-

For solid samples, a suitable extraction method (e.g., Soxhlet, ultrasonic) should be employed prior to analysis.

-

-

GC-MS Parameters:

-

Injector: Splitless mode, 260 °C.

-

Column: 5MS UI (30 m x 0.25 mm x 0.25 µm) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Start at 50°C, then ramp at 10°C/min to 300°C and hold for 3 minutes.

-

Transfer Line Temperature: 300°C.

-

MS Source Temperature: 250°C.

-

MS Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis, using characteristic ions for 2,4-DTBP (e.g., m/z 191, 206).

-

-

Data Analysis:

-

Identify 2,4-DTBP by comparing its retention time and mass spectrum with that of a pure standard.

-

Quantify the compound by creating a calibration curve using standards of known concentrations.

-

Protocol 3: Determination of Antioxidant Activity using the DPPH Assay

This protocol is based on a standard method for assessing radical scavenging activity.

-

Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Sample Preparation: Prepare a series of dilutions of the purified 2,4-DTBP in methanol (e.g., 10, 50, 100, 500, and 1000 µg/mL).

-

Assay:

-

In a microplate well or a test tube, add 2.5 mL of each 2,4-DTBP dilution.

-

Add 500 µL of the DPPH solution to each well/tube.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. Use methanol as a blank and a DPPH solution without the sample as a control.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the DPPH radical.

Signaling Pathways and Logical Relationships

2,4-DTBP has been shown to interact with key cellular signaling pathways, notably activating the Retinoid X Receptor Alpha (RXRα) and influencing the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)/RXRα heterodimer.

Figure 1: Experimental workflow for the isolation, analysis, and characterization of 2,4-DTBP.

Figure 2: Simplified signaling pathway of RXRα activation by 2,4-DTBP.

Figure 3: Activation of the PPARγ/RXRα heterodimer signaling pathway.

Conclusion

This compound is a naturally occurring compound with a remarkable prevalence across diverse biological taxa. Its presence in a wide range of organisms, coupled with its known bioactivities, including antioxidant and signaling molecule properties, makes it a compelling subject for further scientific investigation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to explore the full potential of 2,4-DTBP in various applications, from the development of new pharmaceuticals to its use as a natural preservative. The elucidation of its role in signaling pathways opens new avenues for understanding its mechanism of action and its potential therapeutic benefits.

References

The Enigmatic Origins of 2,4-Di-tert-butylphenol in Plants: A Pathway Yet to Be Fully Illuminated

For the attention of Researchers, Scientists, and Drug Development Professionals.

Executive Summary

2,4-Di-tert-butylphenol (2,4-DTBP) is a lipophilic phenolic compound widely distributed across the plant kingdom, recognized for its potent antioxidant, anti-inflammatory, and antimicrobial properties. Despite its prevalence and significant biological activities, the precise biosynthetic pathway of 2,4-DTBP in plants remains a subject of scientific inquiry. While current research points towards the shikimate pathway as the likely origin of its core phenolic structure, the specific enzymatic machinery responsible for the characteristic di-tert-butylation of the phenol ring has not yet been elucidated. This technical guide provides a comprehensive overview of the current understanding, highlighting the putative role of the shikimate pathway and the knowledge gaps that present opportunities for future research.

The Shikimate Pathway: A Plausible Precursor Factory

The shikimate pathway is a central metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and a plethora of other aromatic compounds.[1][2][3][4] It is highly probable that the foundational phenolic structure of 2,4-DTBP is derived from an intermediate of this pathway. The pathway commences with the condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) and proceeds through a series of enzymatic steps to produce chorismate, a key branch-point intermediate.[1]

While the direct precursor to the phenolic moiety of 2,4-DTBP has not been definitively identified, it is hypothesized to be a downstream product of the shikimate pathway, such as p-coumaric acid or another simple phenol.

The Tert-Butylation Enigma: A Missing Enzymatic Link

The most distinctive feature of 2,4-DTBP is the presence of two tert-butyl groups attached to the phenol ring. The enzymatic mechanism for this specific alkylation in plants is currently unknown. Industrial synthesis of 2,4-DTBP is achieved through the acid-catalyzed alkylation of phenol with isobutylene. However, the biological equivalent of this reaction in plants, including the specific enzymes (likely a type of prenyltransferase or alkyltransferase) and the biological source of the tert-butyl group, has not been described in the scientific literature.

Hypothetical Biosynthesis of this compound in Plants

Based on the available evidence, a hypothetical biosynthetic pathway for 2,4-DTBP in plants can be proposed. This pathway, it must be stressed, is speculative and awaits experimental validation.

Caption: A hypothetical pathway for 2,4-DTBP biosynthesis in plants.

Future Research Directions

The elucidation of the complete biosynthetic pathway of 2,4-DTBP in plants represents a significant research opportunity. Key areas for future investigation include:

-

Identification of Precursor Molecules: Isotope labeling studies could trace the carbon flow from primary metabolism to 2,4-DTBP, thereby identifying the direct phenolic precursor.

-

Discovery of Novel Enzymes: Gene silencing, transcriptomics, and proteomics approaches in high-producing plant species could lead to the identification of the candidate genes encoding the putative tert-butylating enzymes.

-

Heterologous Expression and Characterization: Once candidate genes are identified, their expression in microbial hosts and subsequent in vitro enzyme assays would be crucial for confirming their function.

Conclusion

While this compound is a well-documented secondary metabolite in plants with promising applications, its biosynthesis remains an unresolved scientific question. The shikimate pathway is the most probable source of its aromatic core, but the specific enzymes responsible for the crucial tert-butylation steps are yet to be discovered. Further research in this area will not only illuminate a novel biosynthetic pathway in plants but also open avenues for the biotechnological production of this valuable compound.

References

- 1. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The entry reaction of the plant shikimate pathway is subjected to highly complex metabolite-mediated regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The shikimate pathway: gateway to metabolic diversity - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

2,4-Di-tert-butylphenol: A Bacterial Secondary Metabolite with Diverse Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Di-tert-butylphenol (2,4-DTBP) is a lipophilic phenolic compound that has garnered significant attention in the scientific community due to its widespread production by a variety of organisms, including a notable number of bacterial species.[1][2][3] As a secondary metabolite, 2,4-DTBP is not directly involved in the normal growth, development, or reproduction of the producing organism; instead, it is thought to play a role in ecological interactions and defense mechanisms.[3] This is supported by the broad spectrum of biological activities attributed to 2,4-DTBP, including potent antibacterial, antifungal, antioxidant, and anti-inflammatory properties. Its ability to interfere with bacterial communication systems, such as quorum sensing, further highlights its potential as a valuable molecule for the development of novel therapeutics and agrochemicals. This technical guide provides a comprehensive overview of 2,4-DTBP as a bacterial secondary metabolite, focusing on its biosynthesis, producers, biological activities, and the experimental protocols used for its study.

Bacterial Producers of this compound

2,4-DTBP has been identified as a secondary metabolite in a diverse range of bacteria, encompassing both Gram-positive and Gram-negative species from various environments. A review of the literature indicates that at least 16 species of bacteria from 10 families are known to produce this compound. The table below summarizes some of the key bacterial producers of 2,4-DTBP reported in scientific literature.

| Bacterial Species | Phylum/Class | Environment | Reference |

| Bacillus licheniformis | Firmicutes | Hot Spring | |

| Bacillus sp. | Firmicutes | Industrial Wastewater | |

| Lactococcus sp. | Firmicutes | Food | |

| Lysinibacillus sp. | Firmicutes | Industrial Wastewater | |

| Pseudomonas monteilii | Proteobacteria | Soil | |

| Pseudomonas aeruginosa | Proteobacteria | Clinical/Environmental | |

| Serratia sp. | Proteobacteria | Industrial Wastewater | |

| Shewanella algae | Proteobacteria | Marine | |

| Streptomyces sp. KCA1 | Actinobacteria | Endophytic | |

| Streptomyces sp. KB1 | Actinobacteria | Soil | |

| Flavobacterium johnsoniae | Bacteroidetes | Soil | |

| Pandoraea sp. | Proteobacteria | Industrial Wastewater | |

| Microcystis aeruginosa | Cyanobacteria | Freshwater | |

| Vibrio alginolyticus | Proteobacteria | Marine |

Biosynthesis of this compound in Bacteria

The precise biosynthetic pathway of this compound in bacteria has not been fully elucidated. However, evidence suggests that its synthesis is likely derived from the shikimate pathway , a major metabolic route for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, plants, and fungi. The shikimate pathway starts with the condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) and proceeds through several intermediates to produce chorismate, a key branch-point metabolite.

While the specific enzymes responsible for the tert-butylation of a phenolic precursor have not yet been identified in bacteria, a putative pathway can be proposed. It is hypothesized that a phenolic precursor, derived from the shikimate pathway, undergoes two successive Friedel-Crafts alkylations with a tert-butyl cation donor. The source of the tert-butyl groups in biological systems is likely derived from intermediates of amino acid metabolism, such as leucine or valine, through enzymatic reactions that can generate the necessary carbocation.

Below is a diagram illustrating a putative biosynthetic pathway for 2,4-DTBP in bacteria, starting from the shikimate pathway.

Biological Activities of this compound

2,4-DTBP exhibits a remarkable range of biological activities, making it a compound of significant interest for various applications. The following tables summarize the quantitative data on its antibacterial, antifungal, and antioxidant activities.

Antibacterial Activity

| Target Bacterium | Activity | Concentration (µg/mL) | Reference |

| Staphylococcus aureus ATCC 29213 | MIC | 0.78 | |

| Methicillin-resistant S. aureus (MRSA) | MIC | 31.25 | |

| Methicillin-resistant S. aureus (MRSA) (ATCC 700699) | MIC | 3.12 | |

| Vancomycin-resistant Enterococcus faecalis (VRE) (ATCC 51299) | MIC | 6.25 | |

| Escherichia coli ATCC 25922 | MIC | 50 | |

| Pseudomonas aeruginosa MTCC 741 | MIC | 31.25 | |

| Pseudomonas aeruginosa | No growth inhibition | >1024 | |

| Streptococcus pyogenes | Antibiofilm | 48 (79% inhibition) | |

| Ralstonia solanacearum | Cell Viability Reduction | 0.5 mM (58% viability) |

Antifungal Activity

| Target Fungus | Activity | Concentration | Reference |

| Aspergillus flavus | Mycelial growth inhibition | 100 µg/L (complete) | |

| Aspergillus flavus | Conidial germination inhibition | 200 µg/L (complete) | |

| Aspergillus niger | Mycelial growth inhibition | 2 mg/25 mL | |

| Fusarium oxysporum | Mycelial growth inhibition | 2 mg/25 mL | |

| Penicillium chrysogenum | Mycelial growth inhibition | 2 mg/25 mL | |

| Verticillium dahliae | Mycelial growth inhibition | 0.50 to 2.00 mmol/L | |

| Phytophthora capsici | Mycelial growth inhibition | 100 µg/mL (~50%) |

Antioxidant and Cytotoxic Activities

| Activity | Assay | IC50 Value | Reference |

| Antioxidant | DPPH radical scavenging | 60 µg/mL | |

| Antioxidant | ABTS radical scavenging | 17 µg/mL | |

| Antioxidant | Metal chelating | 20 µg/mL | |

| Antioxidant | TBARS assay | 8.20 mM | |

| Antioxidant | AAPH-mediated oxidation | 9.9 mM | |

| Cytotoxicity | HeLa cells | 10 µg/mL |

Mechanism of Action and Signaling Pathways

One of the most well-studied mechanisms of action of 2,4-DTBP is its ability to interfere with quorum sensing (QS) in the opportunistic pathogen Pseudomonas aeruginosa. Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density, regulating virulence factor production and biofilm formation.

In P. aeruginosa, the QS system is primarily regulated by the las and rhl genetic systems. The las system, controlled by the transcriptional regulator LasR and its autoinducer 3-oxo-C12-HSL, is at the top of the hierarchy and activates the rhl system, which is controlled by the regulator RhlR and its autoinducer C4-HSL.

Computational studies have predicted that 2,4-DTBP can bind to the QS receptors LasR and RhlR, likely acting as a competitive inhibitor of the native autoinducers. This binding prevents the activation of the QS cascade, leading to a significant downregulation of QS-regulated genes, including lasI, lasR, rhlI, and rhlR. Consequently, the production of various virulence factors, such as elastase, pyocyanin, and rhamnolipids, is reduced, and biofilm formation is inhibited.

The following diagram illustrates the inhibition of the P. aeruginosa quorum sensing pathway by 2,4-DTBP.

In other bacteria, such as Ralstonia solanacearum, 2,4-DTBP has been shown to inhibit energy production and membrane transport, leading to altered cell morphology and reduced virulence.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 2,4-DTBP from bacterial sources.

Isolation and Purification of 2,4-DTBP

The following workflow outlines the general procedure for isolating and purifying 2,4-DTBP from a bacterial culture.

Detailed Protocol:

-

Culturing: Grow the bacterial strain known to produce 2,4-DTBP in a suitable liquid medium until the stationary phase is reached.

-

Harvesting the Supernatant: Centrifuge the culture broth to pellet the bacterial cells. Carefully collect the cell-free supernatant.

-

Solvent Extraction: Extract the supernatant with an equal volume of an appropriate organic solvent, such as ethyl acetate, multiple times. Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude extract.

-

Column Chromatography: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of solvents (e.g., hexane and ethyl acetate) of increasing polarity to separate the components into fractions.

-

Bioactivity-Guided Fractionation: Test the collected fractions for the desired biological activity (e.g., antibacterial or antioxidant).

-

Preparative HPLC: Pool the active fractions and subject them to preparative High-Performance Liquid Chromatography (HPLC) for final purification of 2,4-DTBP.

Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like 2,4-DTBP.

Typical GC-MS Parameters:

-

GC Column: A nonpolar or semi-polar capillary column, such as a 5% phenylmethylpolysiloxane column (e.g., DB-5MS), is commonly used.

-

Injector Temperature: Typically set between 250-280°C.

-

Oven Temperature Program: A temperature gradient is used to separate the compounds. For example, start at 50°C, then ramp up to 300°C.

-

Carrier Gas: Helium is typically used as the carrier gas.

-

MS Detector: The mass spectrometer is operated in electron ionization (EI) mode. The mass spectrum of the unknown compound is compared to a library of known spectra (e.g., NIST) for identification.

High-Performance Liquid Chromatography (HPLC) can be used for the quantification of 2,4-DTBP.

Typical HPLC Parameters:

-

HPLC Column: A reverse-phase column, such as a C18 column, is typically used.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with a small amount of acid (e.g., phosphoric acid or formic acid) to improve peak shape.

-

Flow Rate: A typical flow rate is around 1 mL/min.

-

Detection: UV detection at a wavelength where 2,4-DTBP absorbs, or mass spectrometry (LC-MS) for higher sensitivity and specificity.

Bioactivity Assays

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining the MIC.

Detailed Protocol:

-

Prepare a stock solution of purified 2,4-DTBP in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the 2,4-DTBP stock solution in a 96-well microtiter plate containing a suitable bacterial growth medium.

-

Inoculate each well with a standardized suspension of the test bacterium.

-

Include controls: a positive control (bacteria and medium without 2,4-DTBP) and a negative control (medium only).

-

Incubate the plate under appropriate conditions for the test bacterium.

-

Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of 2,4-DTBP in which no bacterial growth is observed.

Antioxidant Activity Assays

The antioxidant activity of 2,4-DTBP can be evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

DPPH Radical Scavenging Assay Protocol:

-

Prepare a solution of DPPH in methanol.

-

Add different concentrations of 2,4-DTBP to the DPPH solution.

-

Incubate the mixture in the dark at room temperature.

-

Measure the absorbance of the solution at 517 nm. The decrease in absorbance indicates the radical scavenging activity.

-

Calculate the IC50 value , which is the concentration of 2,4-DTBP required to scavenge 50% of the DPPH radicals.

Conclusion

This compound, a secondary metabolite produced by a diverse array of bacteria, stands out as a molecule with significant potential in the fields of medicine and agriculture. Its broad-spectrum biological activities, including its ability to combat pathogenic bacteria and fungi and to modulate bacterial communication, make it a compelling candidate for the development of new drugs and crop protection agents. While much is known about its biological effects, further research is needed to fully elucidate its biosynthetic pathway in bacteria and to explore its full therapeutic and commercial potential. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate this fascinating and valuable natural product.

References

Unveiling the Multifaceted Biological Activities of 2,4-Di-tert-butylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Di-tert-butylphenol (2,4-DTBP) is a lipophilic phenolic compound found in a wide array of organisms, including bacteria, fungi, and plants.[1] As a secondary metabolite, it exhibits a broad spectrum of biological activities, making it a molecule of significant interest for therapeutic and industrial applications. This technical guide provides an in-depth overview of the core biological activities of 2,4-DTBP, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

Core Biological Activities

2,4-DTBP demonstrates potent antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. These activities are attributed to its chemical structure, particularly the phenolic hydroxyl group and the bulky tert-butyl groups, which contribute to its reactivity and ability to interact with biological molecules.

Antioxidant Activity

2,4-DTBP is a well-documented antioxidant, capable of scavenging free radicals and mitigating oxidative stress.[2] Its antioxidant capacity is comparable to that of butylated hydroxytoluene (BHT), a commonly used synthetic antioxidant. The mechanism involves the donation of a hydrogen atom from its hydroxyl group to stabilize free radicals, thereby terminating chain reactions of lipid peroxidation.[3]

Quantitative Antioxidant Activity Data

| Assay Type | Test System | IC50 Value (µg/mL) | Reference |

| DPPH Radical Scavenging | Chemical Assay | 60 | [2] |

| ABTS Radical Scavenging | Chemical Assay | 17 | |

| Metal Chelating Activity | Chemical Assay | 20 |

Anti-inflammatory Activity

2,4-DTBP exhibits significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. It has been shown to suppress the production of pro-inflammatory cytokines in immune cells stimulated with lipopolysaccharide (LPS).

Quantitative Anti-inflammatory Activity Data

| Cell Line | Stimulant | Cytokine Measured | Inhibition | Concentration | Reference |

| RAW 264.7 | LPS | TNF-α | Decreased expression | Not specified | |

| RAW 264.7 | LPS | IL-6 | Decreased expression | Not specified | |

| RAW 264.7 | LPS | IL-1β | Decreased expression | Not specified |

Anticancer Activity

A growing body of evidence highlights the potent anticancer properties of 2,4-DTBP against various cancer cell lines. Its primary mechanism of action involves the induction of apoptosis (programmed cell death) through the modulation of key regulatory proteins.

Quantitative Anticancer Activity Data

| Cell Line | Assay | IC50 Value | Exposure Time | Reference |

| HCT116 (Colon Cancer) | MTT | 57.04 µM | 24 h | |

| HCT116 (Colon Cancer) | MTT | 16.25 µg/mL | 24 h | |

| SW480 (Colon Cancer) | MTT | 35 µg/mL | 24 h | |

| MCF-7 (Breast Cancer) | Not specified | 11.0 µg/mL | Not specified | |

| A431 (Skin Cancer) | Not specified | Not specified | Not specified | |

| HeLa (Cervical Cancer) | Not specified | 10 µg/mL | Not specified |

Antimicrobial Activity

2,4-DTBP displays broad-spectrum antimicrobial activity against a range of pathogenic bacteria and fungi. This makes it a potential candidate for the development of new antimicrobial agents.

Quantitative Antimicrobial Activity Data

| Organism | Type | Method | MIC Value (µg/mL) | Reference |

| Escherichia coli ATCC 25922 | Bacterium | Broth Microdilution | 50 | |

| Staphylococcus aureus ATCC 29213 | Bacterium | Broth Microdilution | 0.78 | |

| Cutibacterium acnes | Bacterium | Microdilution | 16 | |

| Pseudomonas aeruginosa | Bacterium | Microbroth Dilution | >1024 | |

| Aspergillus niger | Fungus | Disc Diffusion | Fungicidal | |

| Fusarium oxysporum | Fungus | Disc Diffusion | Fungicidal | |

| Penicillium chrysogenum | Fungus | Disc Diffusion | Fungicidal |

Enzyme Inhibitory Activity

Recent studies have explored the potential of 2,4-DTBP as an inhibitor of clinically relevant enzymes, such as those involved in carbohydrate metabolism.

Quantitative Enzyme Inhibitory Activity Data

| Enzyme | Assay | IC50 Value (µg/mL) | Reference |

| α-Amylase | In vitro | 64.36 | |

| α-Glucosidase | In vitro | - |

Signaling Pathways and Mechanisms of Action

The biological effects of 2,4-DTBP are mediated through its interaction with specific cellular signaling pathways.

Anticancer Signaling Pathway

In cancer cells, 2,4-DTBP induces apoptosis primarily through the intrinsic pathway. It downregulates the expression of anti-apoptotic proteins Bcl-2 and Survivin, leading to mitochondrial dysfunction. This triggers the activation of the p53 tumor suppressor protein, which in turn activates a cascade of caspases (caspase-7), ultimately leading to programmed cell death.

Caption: Anticancer mechanism of this compound.

Anti-inflammatory Signaling Pathway

The anti-inflammatory action of 2,4-DTBP is associated with the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In response to inflammatory stimuli like LPS, NF-κB is activated, leading to the transcription of pro-inflammatory cytokine genes. 2,4-DTBP is proposed to interfere with this pathway, thereby reducing the production of cytokines such as TNF-α, IL-6, and IL-1β.

References

The Antioxidant Mechanism of 2,4-Di-tert-butylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Di-tert-butylphenol (2,4-DTBP) is a phenolic compound recognized for its significant antioxidant properties. This technical guide provides an in-depth analysis of the mechanisms underlying its antioxidant activity, targeting researchers, scientists, and professionals in drug development. The document outlines the compound's efficacy in free radical scavenging, metal chelation, and inhibition of lipid peroxidation. Furthermore, it explores the modulation of key cellular signaling pathways, including Nuclear factor-erythroid 2-related factor 2 (Nrf2) and Nuclear Factor-kappa B (NF-κB), which are central to the cellular antioxidant response. This guide consolidates quantitative data from various in vitro assays, details relevant experimental protocols, and provides visual representations of the core mechanisms and workflows to facilitate a comprehensive understanding of 2,4-DTBP as a potent antioxidant agent.

Introduction

This compound (C14H22O) is a lipophilic, phenolic compound that has garnered considerable interest due to its broad spectrum of biological activities, most notably its antioxidant effects.[1][2] As a derivative of phenol, its antioxidant capacity is primarily attributed to the hydroxyl group attached to the aromatic ring, which can donate a hydrogen atom to neutralize free radicals.[1] The presence of two bulky tert-butyl groups at positions 2 and 4 sterically hinders the phenoxyl radical, enhancing its stability and preventing its participation in further oxidative reactions.[1][3] This structural feature contributes to its efficacy in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. This guide delves into the multifaceted antioxidant mechanisms of 2,4-DTBP, presenting a consolidated overview of its in vitro activities and its influence on cellular signaling pathways.

Core Antioxidant Mechanisms

The antioxidant action of 2,4-DTBP is multifaceted, involving direct interaction with reactive oxygen species (ROS) and modulation of endogenous antioxidant systems.

Free Radical Scavenging

2,4-DTBP is an effective scavenger of various free radicals. The phenolic hydroxyl group can donate a hydrogen atom to neutralize radicals, thereby terminating the chain reactions of oxidation. The resulting 2,4-DTBP phenoxyl radical is stabilized by the electron-donating effect and steric hindrance of the two tert-butyl groups.

Metal Ion Chelation

Transition metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. 2,4-DTBP has been shown to possess metal-chelating properties, binding to these metal ions and preventing them from participating in redox cycling and the generation of ROS.

Inhibition of Lipid Peroxidation

Lipid peroxidation is a detrimental process where free radicals attack lipids in cell membranes, leading to cellular damage. 2,4-DTBP effectively inhibits lipid peroxidation by scavenging lipid peroxyl radicals, thus breaking the chain reaction of lipid degradation.

Quantitative Antioxidant Activity

The antioxidant capacity of 2,4-DTBP has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of 2,4-DTBP required to inhibit 50% of the radical or oxidative activity. A lower IC50 value indicates higher antioxidant potency.

| Assay | Matrix/Model | IC50 Value | Reference |

| DPPH Radical Scavenging | - | 60 µg/mL | |

| - | 56.61 µL | ||

| ABTS Radical Scavenging | - | 17 µg/mL | |

| Metal Chelating Activity | - | 20 µg/mL | |

| TBARS Assay | Copper-mediated LDL-oxidation | 8.20 mM | |

| AAPH-mediated Oxidation | Human plasma LDL | 9.9 mM | |

| SIN-1-mediated Oxidation | Human plasma LDL | 29% inhibition at 5.0 mM |

Modulation of Cellular Signaling Pathways

Beyond direct antioxidant actions, 2,4-DTBP influences cellular signaling pathways that regulate the endogenous antioxidant defense system.

Nuclear Factor-kappa B (NF-κB) Pathway

The NF-κB signaling pathway is a key regulator of inflammation and is activated by oxidative stress. Studies have shown that 2,4-DTBP can exert anti-inflammatory effects by inhibiting the NF-κB pathway. Transcriptomic analysis in zebrafish larvae exposed to 2,4-DTBP revealed a decrease in transcripts related to the IL1B-MYD88-NF-κB pathway, confirming its anti-inflammatory properties. By suppressing NF-κB activation, 2,4-DTBP can reduce the expression of pro-inflammatory cytokines and enzymes that contribute to oxidative stress.

Nrf2/ARE Pathway

The Nrf2-ARE pathway is a primary cellular defense mechanism against oxidative stress. While direct evidence for 2,4-DTBP activating this pathway is emerging, structurally related phenolic antioxidants are known potent activators. These compounds typically function by modifying cysteine residues on Keap1, the cytosolic repressor of Nrf2. This modification leads to the dissociation of Nrf2, allowing it to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and detoxification genes, upregulating their expression. This includes enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL). Studies on daphnetin, a coumarin derivative with antioxidant properties, have shown activation of Nrf2 is mediated through JNK and ERK phosphorylation, which are components of the MAPK signaling cascade. This suggests a potential mechanism for 2,4-DTBP.

References

2,4-Di-tert-butylphenol: A Technical Guide to its Anti-inflammatory Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract